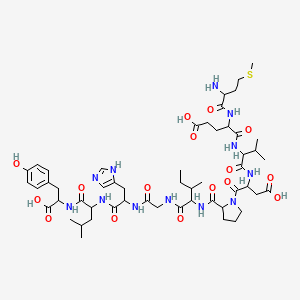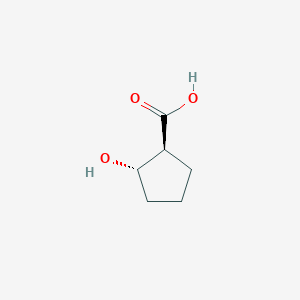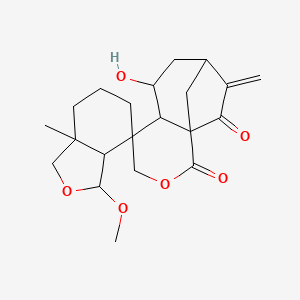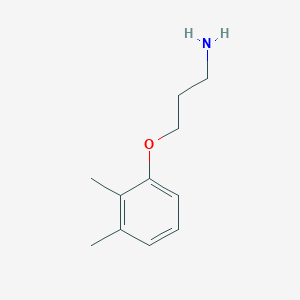
5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the nicotinamide ring, a trifluoromethylsulfanyl group, and a methyl group attached to the ethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Trifluoromethylsulfanyl Group: The trifluoromethylsulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable trifluoromethylsulfanylating reagent.
N-Alkylation: The final step involves the N-alkylation of the nicotinamide ring with 1-methyl-2-bromoethyl to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced analogs with hydrogen replacing the bromine atom.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
科学的研究の応用
5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethylsulfanyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may act by inhibiting specific enzymes or receptors, leading to alterations in cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
- 5-Bromo-N-(2-chloroethyl)-nicotinamide
- 5-Bromo-N-(1-methyl-2-ethyl)-nicotinamide
- 5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylpropyl)-nicotinamide
Uniqueness
Compared to similar compounds, 5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for further research and development.
特性
分子式 |
C10H10BrF3N2OS |
|---|---|
分子量 |
343.17 g/mol |
IUPAC名 |
5-bromo-N-[1-(trifluoromethylsulfanyl)propan-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C10H10BrF3N2OS/c1-6(5-18-10(12,13)14)16-9(17)7-2-8(11)4-15-3-7/h2-4,6H,5H2,1H3,(H,16,17) |
InChIキー |
OMEQIPKATJFKJG-UHFFFAOYSA-N |
正規SMILES |
CC(CSC(F)(F)F)NC(=O)C1=CC(=CN=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









amine](/img/structure/B12111639.png)

![(5Z)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12111647.png)

![benzyl (2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate](/img/structure/B12111656.png)

![2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12111664.png)
